1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea
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Overview
Description
1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of imidazole, pyridine, and phenylpropyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
The synthesis of 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole-pyridine intermediate: This step involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with imidazole in the presence of a base such as potassium carbonate.
Coupling with phenylpropylamine: The intermediate is then reacted with 3-phenylpropylamine under appropriate conditions to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyridine rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole and pyridine derivatives.
Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. The imidazole and pyridine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(3-phenylpropyl)urea can be compared with other similar compounds, such as:
1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-phenylurea: Lacks the phenylpropyl group, which may affect its biological activity and chemical reactivity.
1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(2-phenylethyl)urea: Contains a shorter alkyl chain, potentially influencing its binding properties and solubility.
1-(6-(1H-imidazol-1-yl)pyridin-3-yl)-3-(4-phenylbutyl)urea: Features a longer alkyl chain, which may alter its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridin-3-yl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c24-18(20-10-4-7-15-5-2-1-3-6-15)22-16-8-9-17(21-13-16)23-12-11-19-14-23/h1-3,5-6,8-9,11-14H,4,7,10H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMLATAYDUNHFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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